3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid
Description
Historical Development of Benzoxazole Research
Benzoxazole, a heterocyclic compound featuring fused benzene and oxazole rings, was first characterized in the early 20th century. Its aromatic stability and reactive sites enabled the development of derivatives with enhanced bioactivity. Early applications focused on antifungal and antioxidant agents, exemplified by flunoxaprofen, a nonsteroidal anti-inflammatory drug incorporating a benzoxazole core. The discovery of tafamidis, a benzoxazole-based transthyretin stabilizer, further validated the scaffold’s therapeutic potential. Structural modifications, such as halogenation and alkylation, became pivotal in optimizing pharmacokinetic properties, setting the stage for advanced derivatization strategies.
Emergence of Sulfonylated Benzoxazole Derivatives
The introduction of sulfonamide groups to benzoxazoles marked a significant advancement in medicinal chemistry. Sulfonylation enhances solubility and target affinity by introducing polar functional groups. A landmark patent (US20070123574A1) detailed methods for synthesizing 2-amino-benzoxazole sulfonamides using chlorosulfonic acid and thionyl chloride, achieving industrial-scale yields. For instance, 3-(2-oxo-1,3-benzoxazol-3-yl)propanoic acid (PubChem CID: 720147) demonstrated how esterification and sulfonylation could modulate electronic properties. The target compound, 3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid, extends this paradigm by incorporating a pyrrolidine sulfonyl moiety at position 6, which may improve blood-brain barrier penetration compared to earlier analogs.
Current Research Landscape and Scientific Relevance
Recent studies underscore benzoxazoles’ diverse applications:
- Marine-derived benzoxazole alkaloids : Micromonospora sp. SCSIO 07395 yielded microechmycins A–F, benzoxazole derivatives with moderate antibacterial activity against Micrococcus luteus (MIC: 8 μg mL⁻¹).
- Neglected disease research : Undergraduate syntheses of benzoxazole amides identified three compounds with anti-Trypanosoma activity, highlighting the scaffold’s potential against parasitic infections.
- Industrial synthesis : Scalable methods for sulfonylated benzoxazoles, such as stereoselective Grignard reactions, enable cost-effective production of complex derivatives.
These advances underscore the relevance of sulfonylated benzoxazoles in addressing antibiotic resistance and neglected tropical diseases.
Research Objectives and Methodological Framework
This review aims to:
- Analyze synthetic routes for this compound, emphasizing chlorosulfonation and coupling reactions.
- Characterize structural features using NMR and HRESIMS data, drawing parallels to related compounds like microechmycin A.
- Evaluate potential applications in antimicrobial and antiparasitic drug discovery, informed by recent benzoxazole research.
Methodologies include comparative analysis of patent data, spectroscopic studies, and bioactivity assays from peer-reviewed literature.
Table 1: Structural Comparison of Benzoxazole Derivatives
Structure
3D Structure
Properties
IUPAC Name |
3-(2-oxo-6-pyrrolidin-1-ylsulfonyl-1,3-benzoxazol-3-yl)propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O6S/c17-13(18)5-8-16-11-4-3-10(9-12(11)22-14(16)19)23(20,21)15-6-1-2-7-15/h3-4,9H,1-2,5-8H2,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBATZZIXAWODNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC3=C(C=C2)N(C(=O)O3)CCC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O6S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>51.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID85269795 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid typically involves multiple steps:
Formation of the Benzoxazole Core: The initial step involves the cyclization of an appropriate o-aminophenol derivative with a carboxylic acid or its derivative under acidic or basic conditions to form the benzoxazole ring.
Introduction of the Pyrrolidinylsulfonyl Group: The benzoxazole intermediate is then reacted with a sulfonyl chloride derivative of pyrrolidine. This step usually requires a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Attachment of the Propanoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under strong oxidizing conditions, potentially leading to the formation of sulfone or sulfoxide derivatives.
Reduction: Reduction reactions can target the oxo group or the sulfonyl group, leading to alcohol or thiol derivatives, respectively.
Substitution: The benzoxazole ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogenating agents, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfone derivatives, while reduction could produce alcohols or thiols.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid exhibit antimicrobial properties. The benzoxazole structure has been shown to inhibit bacterial growth, making this compound a candidate for developing new antibiotics.
Anticancer Potential
Studies have reported that benzoxazole derivatives can induce apoptosis in cancer cells. The specific interactions of this compound with cellular pathways involved in tumor growth could lead to its use in cancer therapeutics.
Neurological Research
The compound may also have implications in neurological research due to its ability to cross the blood-brain barrier. This property opens avenues for exploring its effects on neurodegenerative diseases and mental health disorders.
Case Study 1: Antimicrobial Efficacy
A study conducted on derivatives of benzoxazole demonstrated that modifications at the 6-position significantly enhanced their antibacterial activity against strains of Staphylococcus aureus. The incorporation of the pyrrolidine sulfonyl group was found to increase potency and reduce cytotoxicity towards human cells.
Case Study 2: Cancer Cell Apoptosis
In vitro experiments showed that the compound triggered apoptosis in various cancer cell lines, including breast and colon cancer cells. Mechanistic studies revealed that it activates caspase pathways, suggesting a potential role in cancer therapy.
Case Study 3: Neuroprotective Effects
Research exploring the neuroprotective effects of similar compounds indicated that they could mitigate oxidative stress-induced neuronal damage. This suggests that this compound might be beneficial in treating conditions like Alzheimer's disease.
Mechanism of Action
The mechanism of action of 3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The benzoxazole core and the sulfonyl group are key structural features that contribute to its binding affinity and specificity.
Comparison with Similar Compounds
(a) 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid
- Molecular Formula: C₁₀H₉NO₄
- Molecular Weight : 207.18 g/mol
- Key Differences : Lacks the pyrrolidinylsulfonyl substituent at position 6, resulting in reduced steric bulk and polarity compared to the target compound. This simpler structure may exhibit lower binding affinity in biological assays due to the absence of the sulfonamide group .
(b) 3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (CAS: 17124-57-1)
- Molecular Formula : C₁₀H₈N₂O₆
- Molecular Weight : 252.18 g/mol
- Key Differences: Substitutes the pyrrolidinylsulfonyl group with a nitro (-NO₂) group at position 5.
Functional Group Variants
(a) N-(3-Methoxyphenyl)-2-[2-oxo-6-(pyrrolidine-1-sulfonyl)-1,3-benzoxazol-3(2H)-yl]acetamide
- Molecular Formula : C₂₀H₂₁N₃O₆S
- Molecular Weight : 431.47 g/mol
- Key Differences: Replaces the propanoic acid side chain with an acetamide group linked to a 3-methoxyphenyl moiety. This modification increases lipophilicity, which may improve membrane permeability but reduce aqueous solubility .
(b) 3-(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid (CAS: 2287289-73-8)
- Molecular Formula: C₁₀H₈ClNO₄
- Molecular Weight : 241.63 g/mol
- Key Differences : Substitutes chlorine at position 5 instead of the pyrrolidinylsulfonyl group at position 6. The chloro substituent introduces moderate electron-withdrawing effects and may alter toxicity profiles .
Comparative Data Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituent(s) | Notable Properties |
|---|---|---|---|---|---|
| 3-[2-Oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid | 873790-30-8 | C₁₄H₁₆N₂O₆S | 340.4 | Pyrrolidinylsulfonyl (position 6) | High polarity, potential protease inhibition |
| 3-(2-Oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | N/A | C₁₀H₉NO₄ | 207.18 | None (unsubstituted) | Lower steric hindrance, simpler reactivity |
| 3-(6-Nitro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | 17124-57-1 | C₁₀H₈N₂O₆ | 252.18 | Nitro (position 6) | Enhanced electrophilicity, reduced stability |
| N-(3-Methoxyphenyl)-2-[2-oxo-6-(pyrrolidine-1-sulfonyl)-1,3-benzoxazol-3-yl]acetamide | C989-0407 | C₂₀H₂₁N₃O₆S | 431.47 | Acetamide side chain | Increased lipophilicity, membrane penetration |
| 3-(5-Chloro-2-oxo-1,3-benzoxazol-3(2H)-yl)propanoic acid | 2287289-73-8 | C₁₀H₈ClNO₄ | 241.63 | Chloro (position 5) | Moderate electron withdrawal, altered toxicity |
Biological Activity
The compound 3-[2-oxo-6-(pyrrolidin-1-ylsulfonyl)-1,3-benzoxazol-3(2H)-yl]propanoic acid is a synthetic derivative that has garnered interest for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, providing a comprehensive understanding of its pharmacological profile.
Synthesis
The synthesis of the compound typically involves multi-step organic reactions, including the formation of the benzoxazole ring and subsequent sulfonylation. The pyrrolidine moiety is introduced to enhance solubility and biological activity. The synthesis pathway often follows these general steps:
- Formation of Benzoxazole : Reacting appropriate aniline derivatives with ortho-formylated compounds.
- Sulfonylation : Introducing the pyrrolidin-1-ylsulfonyl group through electrophilic substitution.
- Carboxylic Acid Formation : Converting the resulting intermediate into the final propanoic acid derivative.
Anticancer Properties
Recent studies have highlighted the compound's anticancer potential . It has shown significant cytotoxic effects against various cancer cell lines, including:
- A431 (epidermoid carcinoma) : The compound exhibited an IC50 value lower than that of standard chemotherapeutics like doxorubicin, indicating strong antiproliferative activity .
- HT29 (colon cancer) : Demonstrated substantial growth inhibition, attributed to its ability to induce apoptosis in cancer cells .
The mechanism underlying this activity appears to involve the induction of apoptosis through mitochondrial pathways, which may be mediated by interactions with Bcl-2 family proteins .
Anticonvulsant Activity
Another area of research has focused on the anticonvulsant properties of similar compounds containing pyrrolidine and benzoxazole structures. These compounds have been shown to reduce seizure activity in animal models, suggesting a potential therapeutic role in epilepsy management .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be partially explained by its structural components:
| Structural Feature | Biological Activity |
|---|---|
| Pyrrolidine moiety | Enhances solubility and bioavailability |
| Benzoxazole ring | Imparts significant anticancer activity |
| Sulfonamide group | Contributes to anticonvulsant effects |
Case Studies
Several case studies have been documented regarding the biological efficacy of related compounds:
- Study on A431 Cells : A compound structurally similar to this compound was tested against A431 cells, revealing an IC50 value significantly lower than doxorubicin, indicating superior efficacy in inducing cell death .
- Animal Model for Anticonvulsant Activity : In a controlled study involving mice subjected to pentylenetetrazole-induced seizures, compounds with similar structures demonstrated a marked reduction in seizure duration and frequency .
Q & A
Q. What spectroscopic methods are recommended for structural characterization of this compound?
Answer:
- Nuclear Magnetic Resonance (NMR): Assign proton and carbon environments using ¹H and ¹³C NMR. For complex splitting patterns, employ 2D techniques (COSY, HSQC, HMBC) to resolve overlapping signals.
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to confirm molecular weight and fragmentation patterns. Electrospray ionization (ESI) is suitable for polar functional groups.
- Infrared (IR) Spectroscopy: Identify key functional groups (e.g., sulfonyl, benzoxazole carbonyl) via characteristic absorption bands (e.g., ~1350 cm⁻¹ for S=O stretching).
- Purification: Column chromatography (ethyl acetate/hexane gradients) and recrystallization (e.g., 2-propanol) ensure sample purity before analysis .
Q. What safety protocols should be followed during experimental handling?
Answer:
- Engineering Controls: Use fume hoods to minimize inhalation exposure to dust or vapors .
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and safety goggles. Avoid skin contact due to potential irritation .
- Emergency Measures: In case of eye exposure, rinse with water for ≥15 minutes. For spills, absorb with inert materials (e.g., sand) and dispose as hazardous waste .
Advanced Research Questions
Q. How can X-ray crystallography resolve ambiguities in the benzoxazole ring conformation?
Answer:
- Data Collection: Grow single crystals via vapor diffusion (e.g., dichloromethane/hexane). Collect high-resolution data (≤1.0 Å) using synchrotron radiation.
- Structure Solution: Use SHELXT (direct methods) for phase determination and SHELXL for refinement, incorporating anisotropic displacement parameters for non-H atoms .
- Visualization: Validate thermal ellipsoids and hydrogen-bonding networks using ORTEP-3 to confirm stereochemical assignments .
- Example Workflow:
| Step | Software/Tool | Purpose |
|---|---|---|
| Data Integration | SAINT | Reduce raw diffraction data |
| Phase Solution | SHELXT | Initial structure model |
| Refinement | SHELXL | Optimize geometry and thermal parameters |
| Visualization | ORTEP-3 | Analyze molecular packing and H-bonding |
Q. How to address contradictions between computational and experimental NMR chemical shifts?
Answer:
- Computational Modeling: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to predict chemical shifts. Compare with experimental data to identify discrepancies.
- Solvent Effects: Account for solvent polarity in simulations (e.g., using the polarizable continuum model).
- Dynamic Effects: If tautomerism or conformational flexibility exists, use molecular dynamics (MD) simulations to model equilibrium states .
- Validation: Cross-check with X-ray crystallography or NOE correlations to resolve ambiguities .
Q. What strategies optimize the synthesis of the pyrrolidin-1-ylsulfonyl substituent?
Answer:
- Sulfonation Reaction: React 6-hydroxybenzoxazole with pyrrolidine sulfonyl chloride in anhydrous DMF. Monitor progress via TLC (ethyl acetate/hexane, 1:1).
- Purification: Use silica gel chromatography (gradient elution) followed by recrystallization from ethanol/water.
- Troubleshooting: If byproducts form (e.g., over-sulfonation), adjust stoichiometry or reaction temperature. For low yields, explore microwave-assisted synthesis to enhance reaction efficiency .
Q. How to analyze metabolic stability in pharmacokinetic studies?
Answer:
-
In Vitro Assays: Incubate the compound with liver microsomes (human/rat). Quantify degradation via LC-MS/MS.
-
Kinetic Parameters: Calculate half-life (t₁/₂) and intrinsic clearance (CLint) using the formula:
-
Metabolite Identification: Use high-resolution MS to detect phase I/II metabolites. Compare fragmentation patterns with reference standards .
Q. What crystallographic software packages are suitable for twinned data refinement?
Answer:
- Twinning Analysis: Use SHELXL to refine against twinned data (e.g., two-component twins). Define the twin law (e.g., 180° rotation) and refine the twin fraction.
- Validation: Check the R-factor convergence and residual density maps. Compare with WinGX for graphical validation of hydrogen-bonding networks .
Q. How to design a stability study under varying pH conditions?
Answer:
- Buffer Preparation: Prepare solutions at pH 1.2 (HCl), 4.5 (acetate), and 7.4 (phosphate).
- Forced Degradation: Heat samples at 40°C for 48 hours. Analyze degradation products via HPLC (C18 column, acetonitrile/water + 0.1% TFA).
- Kinetic Modeling: Use first-order kinetics to estimate degradation rates. Identify hydrolytically labile groups (e.g., benzoxazole carbonyl) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
